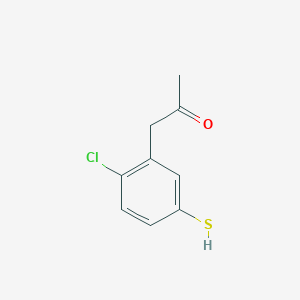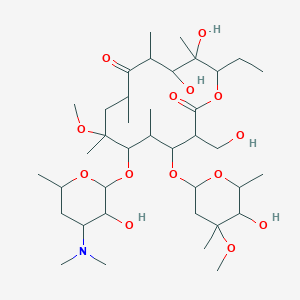
Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Hydroxyclarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antibacterial activity compared to its parent compound, clarithromycin. It is primarily used in the treatment of various bacterial infections, including those caused by resistant strains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyclarithromycin typically involves the hydroxylation of clarithromycin. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 16th position of the clarithromycin molecule .
Industrial Production Methods
Industrial production of 16-Hydroxyclarithromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
16-Hydroxyclarithromycin undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Hydroxyclarithromycin, which may have different pharmacological properties .
科学的研究の応用
16-Hydroxyclarithromycin has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Explored for its potential in treating resistant bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
作用機序
16-Hydroxyclarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action is similar to that of clarithromycin but with enhanced potency due to the additional hydroxyl group. The compound targets the bacterial ribosome, blocking the translocation of peptides and thus inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
Clarithromycin: The parent compound with a similar mechanism of action but lower potency.
Erythromycin: Another macrolide antibiotic with a broader spectrum but less effective against resistant strains.
Azithromycin: A related macrolide with a longer half-life and different pharmacokinetic properties.
Uniqueness
16-Hydroxyclarithromycin is unique due to its enhanced antibacterial activity and effectiveness against resistant bacterial strains. Its additional hydroxyl group provides a distinct advantage in terms of potency and spectrum of activity .
特性
分子式 |
C38H69NO14 |
|---|---|
分子量 |
764.0 g/mol |
IUPAC名 |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3 |
InChIキー |
JDKPAXGOJMGSAE-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


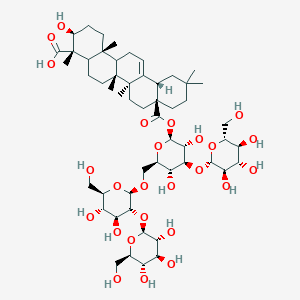
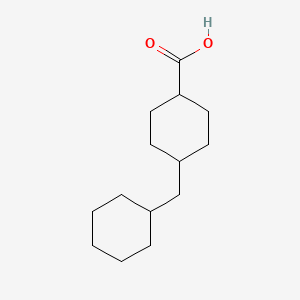
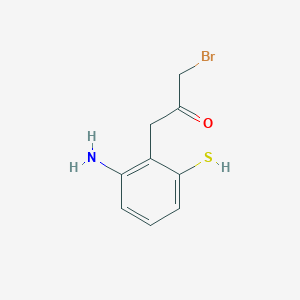
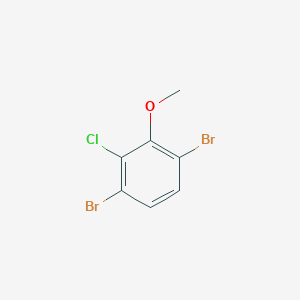
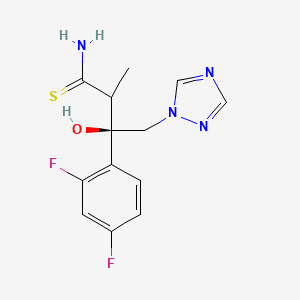

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
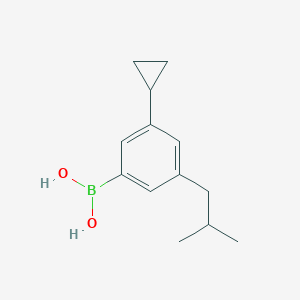
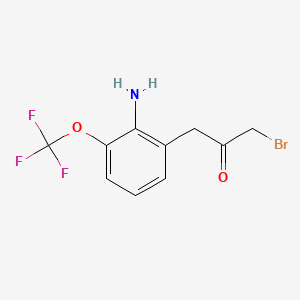
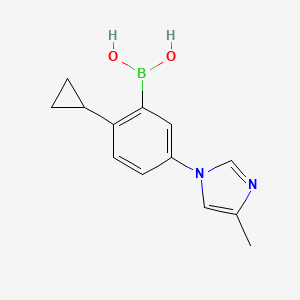
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

